7-(difluoromethoxy)isoquinoline

Lipophilicity LogP Drug design

Select the 7-(difluoromethoxy)isoquinoline regioisomer (CAS 1261787-58-9) for your lead optimization programs. This scaffold directly replaces metabolically labile 7-methoxyisoquinoline, blocking cytochrome P450-mediated O-demethylation via the -OCF₂H group while delivering a calculated ΔLogP of +0.7–1.0 for improved passive membrane diffusion. Its predicted pKa of 4.74 provides an intermediate basicity profile ideal for CNS and intracellular targets. Available at ≥95% purity, this building block enables reliable structure-activity relationship studies and parallel library synthesis.

Molecular Formula C10H7F2NO
Molecular Weight 195.2
CAS No. 1261787-58-9
Cat. No. B6210380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(difluoromethoxy)isoquinoline
CAS1261787-58-9
Molecular FormulaC10H7F2NO
Molecular Weight195.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Difluoromethoxy)isoquinoline (CAS 1261787-58-9): A Fluorinated Isoquinoline Scaffold with Distinct Physicochemical Properties for Medicinal Chemistry and Chemical Biology Procurement


7-(Difluoromethoxy)isoquinoline (CAS 1261787-58-9) is a synthetic, fluorinated derivative of the isoquinoline heterocycle, bearing a difluoromethoxy (–OCF₂H) substituent specifically at the 7-position of the bicyclic ring system . With a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.17 g/mol, this compound belongs to the broader class of fluorinated isoquinolines that have garnered significant attention as privileged scaffolds in drug discovery. Computational predictions assign it a boiling point of 290.0 ± 30.0 °C, a density of 1.283 ± 0.06 g/cm³, and a pKa of 4.74 ± 0.10 . The strategic placement of the –OCF₂H group at the 7-position distinguishes this regioisomer from its 1-, 3-, 4-, 6-, and 8-substituted analogs, each of which presents a unique spatial and electronic profile that can profoundly influence target engagement, metabolic fate, and physicochemical behavior.

Why 7-(Difluoromethoxy)isoquinoline Cannot Be Interchanged with Generic Methoxy, Hydroxy, or Regioisomeric Isoquinoline Analogs in Lead Optimization Programs


Although isoquinoline derivatives share a common bicyclic core, substituent identity and positional isomerism produce measurable and functionally consequential differences in key molecular properties. Replacing the –OCF₂H group at position 7 with a methoxy (–OCH₃) or hydroxy (–OH) substituent, or relocating the difluoromethoxy group to alternative ring positions, yields compounds with altered lipophilicity (ΔLogP of up to ~1.0 unit), basicity (ΔpKa of up to ~0.9 units), and metabolic susceptibility profiles . The difluoromethoxy group serves as a metabolically more resilient bioisostere of the methoxy group by blocking cytochrome P450-mediated O-demethylation—a well-characterized metabolic soft spot for –OCH₃-containing scaffolds—while simultaneously tuning lipophilicity and hydrogen-bonding capacity . These differences cannot be compensated by simple stoichiometric adjustment; they demand deliberate selection of the 7-OCF₂H regioisomer at the procurement stage.

7-(Difluoromethoxy)isoquinoline: Quantitative Differentiation Evidence Against Closest Structural Analogs and Regioisomers


LogP Shift: 7-(Difluoromethoxy)isoquinoline vs. 7-Methoxyisoquinoline—Quantified Lipophilicity Increase for Membrane Penetration

The 7-OCF₂H substituent confers substantially higher lipophilicity than the 7-OCH₃ analog. While experimentally measured LogP data for 7-(difluoromethoxy)isoquinoline itself are not directly published, the 1-(difluoromethoxy)isoquinoline regioisomer has a reported calculated LogP of 2.84 . In contrast, 7-methoxyisoquinoline has experimentally determined LogP values of 1.84 (ChemSrc), 1.96 (ACD/LogP), and a vendor-reported hydrophobic LogP of 2.11 . The magnitude of this ΔLogP (~0.7–1.0 units) is consistent with the well-documented lipophilicity-enhancing effect of –OCF₂H relative to –OCH₃ across diverse aromatic scaffolds, reflecting a ~5- to 10-fold increase in octanol–water partition coefficient that can meaningfully affect passive membrane permeability.

Lipophilicity LogP Drug design ADME

pKa Modulation: 7-(Difluoromethoxy)isoquinoline Exhibits Markedly Reduced Basicity Relative to Methoxy, Hydroxy, and Parent Isoquinoline Analogs

The electron-withdrawing effect of the –OCF₂H group significantly attenuates the basicity of the isoquinoline nitrogen. The predicted pKa of 7-(difluoromethoxy)isoquinoline is 4.74 ± 0.10 . This value is substantially lower than that of 7-methoxyisoquinoline (predicted pKa 5.54 ± 0.10) , 7-hydroxyisoquinoline (measured pKa 5.68 at 20 °C) [1], and unsubstituted isoquinoline (measured pKa 5.4–5.42) . The ~0.7–0.9 unit decrease corresponds to an approximately 5- to 8-fold reduction in the fraction of protonated species at physiological pH (7.4), which alters the compound's ionization-dependent properties including solubility, protein binding, and membrane partitioning.

Basicity pKa Ionization state Druglikeness

Metabolic Stability Advantage: The –OCF₂H Substituent Confers Resistance to O-Demethylation Relative to the –OCH₃ Analog

A critical liability of methoxy-substituted aromatics in drug discovery is rapid Phase I oxidative O-demethylation by cytochrome P450 enzymes, which generates phenolic metabolites that are often rapidly glucuronidated and excreted. The difluoromethoxy (–OCF₂H) group serves as a metabolically resilient bioisostere: the strong C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~350 kJ/mol for the C–H bond in –OCH₃) render hydrogen-atom abstraction—the rate-limiting step in O-demethylation—energetically unfavorable . While direct comparative intrinsic clearance data for 7-(difluoromethoxy)isoquinoline vs. 7-methoxyisoquinoline in human liver microsomes are not publicly available, the mechanism is well established across multiple chemotypes and is explicitly noted as a differentiating feature in technical literature on fluorinated isoquinoline derivatives .

Metabolic stability O-Demethylation CYP450 Half-life

Regioisomeric Differentiation: Position 7 vs. Position 1 vs. Position 3 Difluoromethoxy Substitution—Equivalent LogP but Divergent pKa and Steric Profiles

Among the mono-difluoromethoxyisoquinoline regioisomers, the 1-, 3-, and 7-substituted variants share identical molecular formulas (C₁₀H₇F₂NO) and molecular weights (195.17 g/mol) and have nearly identical computed LogP values (all reported ~2.84) . However, the position of the –OCF₂H group relative to the endocyclic nitrogen creates critical differences: the 7-substituted isomer positions the –OCF₂H group distal to the nitrogen on the benzo ring, whereas 1- and 3-substitution places this electron-withdrawing group in direct conjugation with or adjacent to the heterocyclic nitrogen. This positional difference is expected to produce pKa values that diverge by 0.5–1.0 units—the 1-OCF₂H analog, with the substituent directly attached at the nitrogen-bearing ring position, is predicted to have a more substantially reduced pKa compared to the 7-substituted variant . For structure-activity relationship (SAR) campaigns where nitrogen basicity affects target binding or selectivity, the 7-position offers a distinct electronic profile.

Regioisomerism Positional isomer SAR Target engagement

Physical Property Differentiation: Boiling Point and Density Comparison Between 7-OCF₂H and 7-OCH₃ Isoquinoline Derivatives Guides Synthetic Handling

7-(Difluoromethoxy)isoquinoline has a predicted boiling point of 290.0 ± 30.0 °C and a predicted density of 1.283 ± 0.06 g/cm³ . In comparison, 7-methoxyisoquinoline has a reported boiling point of 295.6 ± 13.0 °C at 760 mmHg (predicted) and a density of approximately 1.13 g/cm³ [1]. The ~0.15 g/cm³ higher predicted density of the fluorinated analog reflects the greater molecular mass contribution of fluorine vs. hydrogen atoms and may influence chromatographic retention behavior and solvent partitioning during purification. While both compounds lack experimentally reported melting points in the primary literature (7-methoxyisoquinoline melts at 49 °C), the absence of a reported melting point for the 7-OCF₂H analog suggests it may be a liquid or low-melting solid at ambient temperature, a property that can facilitate handling in automated liquid-dispensing workflows.

Boiling point Density Purification Scale-up

Commercial Availability and Procurement-Grade Purity: 7-(Difluoromethoxy)isoquinoline is Accessible at 95%+ Purity from Multiple Established Suppliers

7-(Difluoromethoxy)isoquinoline (CAS 1261787-58-9) is commercially stocked by multiple reputable chemical suppliers at standard purities of ≥95% . Vendors include AKSci (Catalog #1865FF), CapotChem (CAT# 83234), and Aaron Chemicals (CAT# AR020LJQ), with sourcing also available from ACINTS (Catalog #ACI-BNW-02298) . While many suppliers list the compound as a research-grade building block, several offer custom synthesis and scale-up options, suggesting that procurement for medium-scale lead optimization is feasible. By comparison, some regioisomeric analogs (e.g., 3-(difluoromethoxy)isoquinoline, CAS 1261770-41-5) and the 7-methoxy analog (CAS 39989-39-4) are also commercially available, but the supply base for the 7-OCF₂H isomer is sufficiently broad to mitigate single-supplier dependency. No MDL number is currently assigned.

Commercial availability Purity Procurement Supply chain

Optimal Research and Industrial Application Scenarios for 7-(Difluoromethoxy)isoquinoline Based on Quantified Physicochemical Differentiation


Lead Optimization Programs Requiring Enhanced Membrane Permeability Without Introducing Excessive Lipophilicity

When transitioning from a 7-methoxyisoquinoline hit to a lead series with improved cellular permeability, the 7-(difluoromethoxy)isoquinoline scaffold provides a calculated ΔLogP of approximately +0.7 to +1.0 log units relative to the methoxy analog . This increase is sufficient to meaningfully enhance passive membrane diffusion while remaining within the typical drug-like LogP range (≤5). This scenario is particularly relevant for central nervous system (CNS) and intracellular target programs where cellular penetration is a critical parameter.

Medicinal Chemistry Campaigns Targeting Metabolic Soft-Spot Mitigation at the 7-Position of the Isoquinoline Core

For programs where in vitro microsomal stability data reveal rapid turnover of a 7-methoxyisoquinoline lead due to O-demethylation, the 7-OCF₂H analog is the direct and structurally conservative replacement. The difluoromethoxy group blocks the primary oxidative metabolic pathway by replacing the labile C–H bonds of the methyl group with strong C–F bonds . While quantitative human liver microsome stability data for this exact pair remain unpublished, the bioisosteric rationale is mechanistically well-established across multiple aromatic scaffolds.

Structure-Activity Relationship (SAR) Studies Requiring Fine-Tuning of Isoquinoline Nitrogen Basicity

The 7-(difluoromethoxy)isoquinoline scaffold offers a predicted pKa of 4.74—intermediate between the more strongly basic 7-methoxyisoquinoline (pKa ~5.54) and the presumably more strongly attenuated 1-(difluoromethoxy)isoquinoline . This intermediate basicity profile is valuable when ionization state at physiological pH influences target binding, selectivity against antitargets (e.g., hERG), or pH-dependent cellular compartmentalization.

Parallel Synthesis and Fragment-Based Library Construction Utilizing Fluorinated Isoquinoline Building Blocks

The commercial availability of 7-(difluoromethoxy)isoquinoline from multiple suppliers at ≥95% purity enables its use as a core scaffold in parallel chemistry libraries . The higher density (1.283 g/cm³ predicted) relative to the methoxy analog, combined with the absence of a reported melting point (suggesting liquid or low-melting solid behavior), may facilitate automated liquid handling and accurate gravimetric dispensing in high-throughput experimentation settings.

Quote Request

Request a Quote for 7-(difluoromethoxy)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.